![molecular formula C8H9IO2 B7465440 [2-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B7465440.png)
[2-(Hydroxymethyl)-5-iodophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hydroxymethyl)-5-iodophenyl]methanol: is an organic compound characterized by the presence of both hydroxymethyl and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative. One common method includes the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Hydroxymethyl)-5-iodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of 2-(hydroxymethyl)-5-iodobenzaldehyde or 2-(hydroxymethyl)-5-iodobenzoic acid.
Reduction: Formation of 2-(hydroxymethyl)phenylmethanol.
Substitution: Formation of 2-(hydroxymethyl)-5-substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(Hydroxymethyl)-5-iodophenyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [2-(Hydroxymethyl)-5-iodophenyl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological molecules.
Comparison with Similar Compounds
- [2-(Hydroxymethyl)-4-iodophenyl]methanol
- [2-(Hydroxymethyl)-3-iodophenyl]methanol
Comparison:
- Reactivity: The position of the iodine atom affects the compound’s reactivity. For example, [2-(Hydroxymethyl)-5-iodophenyl]methanol may exhibit different reactivity compared to its 4-iodo or 3-iodo counterparts due to steric and electronic effects.
- Applications: While all these compounds can be used in similar applications, the specific position of the iodine atom can influence their suitability for certain reactions or interactions.
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-iodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGQPBXIEAQLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
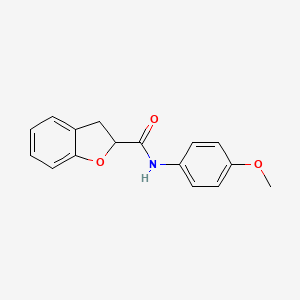
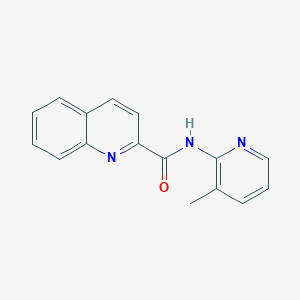
![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
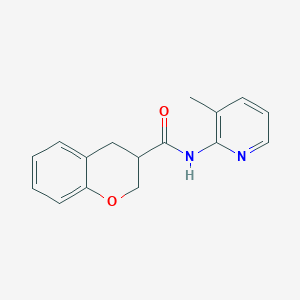
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
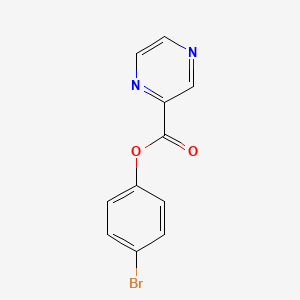
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
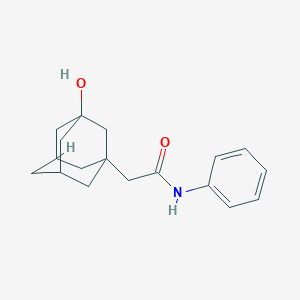
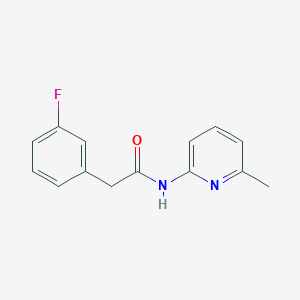
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)
